molecular formula C13H8BrClFNO B15014454 4-Bromo-2-chloro-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol

4-Bromo-2-chloro-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol

Cat. No.: B15014454
M. Wt: 328.56 g/mol
InChI Key: FITWLNZQKMBRAD-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromo-2-chlorophenol and 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol is unique due to the presence of multiple halogen atoms and the imine group, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit antimicrobial properties sets it apart from other similar compounds .

Properties

Molecular Formula

C13H8BrClFNO

Molecular Weight

328.56 g/mol

IUPAC Name

4-bromo-2-chloro-6-[(4-fluorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8BrClFNO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-7,18H

InChI Key

FITWLNZQKMBRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)Cl)O)F

Origin of Product

United States

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